2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2445792-06-1
VCID: VC6391514
InChI: InChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2
SMILES: C1C2CC1OCC2S(=O)(=O)Cl
Molecular Formula: C6H9ClO3S
Molecular Weight: 196.65

2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride

CAS No.: 2445792-06-1

Cat. No.: VC6391514

Molecular Formula: C6H9ClO3S

Molecular Weight: 196.65

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride - 2445792-06-1

Specification

CAS No. 2445792-06-1
Molecular Formula C6H9ClO3S
Molecular Weight 196.65
IUPAC Name 2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride
Standard InChI InChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2
Standard InChI Key MFNUFSGMYGINNT-UHFFFAOYSA-N
SMILES C1C2CC1OCC2S(=O)(=O)Cl

Introduction

Structural Characteristics

Molecular Architecture

2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride (CAS 2445792-06-1, PubChem CID 155821305) features a bicyclo[3.1.1]heptane scaffold, a seven-membered ring system comprising two fused cycles (3- and 1-membered). The oxygen atom at position 2 and the sulfonyl chloride group (-SO₂Cl) at position 4 introduce both steric and electronic complexity . The molecular formula is C₆H₉ClO₃S, with a molecular weight of 196.65 g/mol.

Table 1: Key Structural Identifiers

PropertyValueSource
SMILESC1C2CC1OCC2S(=O)(=O)Cl
InChIInChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2
InChIKeyMFNUFSGMYGINNT-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross section (CCS) values, derived from ion mobility spectrometry predictions, provide insights into the compound’s gas-phase behavior. These metrics are critical for mass spectrometry-based identification .

Table 2: Predicted Collision Cross Sections (Ų)

Adductm/zCCS (Ų)
[M+H]⁺197.00338124.5
[M+Na]⁺218.98532130.6
[M-H]⁻194.98882120.6
[M+Na-2H]⁻216.97077121.7

The [M+H]⁺ adduct’s CCS of 124.5 Ų suggests a compact conformation, while the larger [M+Na]⁺ adduct (130.6 Ų) indicates sodium ion coordination induces structural expansion .

Synthesis and Reactivity

Synthetic Pathways

  • Chlorination of sulfonic acids using PCl₅ or SOCl₂.

  • Oxidation of thiols followed by chlorination.

The bicyclic framework may originate from terpene-derived precursors or via cyclization of linear sulfonates. For example, camphanic acid chloride (PubChem CID 558230) utilizes a similar bicyclic core, synthesized from camphor derivatives .

Reactivity Profile

The sulfonyl chloride group is highly electrophilic, enabling:

  • Nucleophilic substitution with amines to form sulfonamides.

  • Condensation reactions with alcohols to yield sulfonate esters.

  • Cross-coupling reactions in metal-catalyzed frameworks.

The strained bicyclic system may further participate in ring-opening reactions under acidic or basic conditions, though experimental validation is lacking.

Research Challenges and Opportunities

Data Gaps

  • Experimental spectral data: No NMR, IR, or XRD data is available .

  • Stability studies: Hydrolytic sensitivity of the sulfonyl chloride group remains uncharacterized.

  • Toxicity and handling: Safety protocols are undefined.

Computational Modeling Priorities

  • DFT studies to map energetically favorable conformers.

  • Docking simulations to predict biological target affinity.

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